Elamipretide Triacetate
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Overview
Description
Elamipretide Triacetate is a mitochondrially-targeted tetrapeptide known for its potential therapeutic effects on mitochondrial dysfunction. It is a derivative of Elamipretide, which has shown promise in treating conditions related to mitochondrial dysfunction, such as heart failure and Barth syndrome .
Preparation Methods
The synthesis of Elamipretide Triacetate involves the formation of a tetrapeptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Reaction conditions: The synthesis is carried out under controlled conditions, including specific pH, temperature, and solvent systems to ensure the correct formation of peptide bonds.
Industrial production: Large-scale production may involve automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Elamipretide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups, potentially altering its properties.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels.
Major products: The primary products of these reactions are modified forms of this compound, which may have different biological activities.
Scientific Research Applications
Elamipretide Triacetate has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial-targeted therapies and the effects of peptides on cellular bioenergetics.
Biology: Research focuses on its role in maintaining mitochondrial function and preventing oxidative stress-induced damage.
Medicine: Clinical trials have explored its potential in treating heart failure, Barth syndrome, and other mitochondrial-related diseases
Industry: It is used in the development of new therapeutic agents targeting mitochondrial dysfunction.
Mechanism of Action
Elamipretide Triacetate exerts its effects by targeting and stabilizing the cardiolipin-cytochrome c supercomplex within mitochondria. This interaction helps maintain mitochondrial bioenergetics and prevents the formation of reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets include cardiolipin and cytochrome c, which are crucial for mitochondrial function .
Comparison with Similar Compounds
Elamipretide Triacetate is unique compared to other similar compounds due to its specific targeting of mitochondrial cardiolipin. Similar compounds include:
SS-31: Another mitochondrially-targeted peptide with similar properties.
MTP-131: A variant of Elamipretide with slight modifications.
Bendavia: Another name for Elamipretide, used in different contexts
This compound stands out due to its specific mechanism of action and its potential therapeutic applications in mitochondrial dysfunction-related diseases.
Properties
Molecular Formula |
C38H61N9O11 |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide |
InChI |
InChI=1S/C32H49N9O5.3C2H4O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3*1-2(3)4/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);3*1H3,(H,3,4)/t24-,25+,26+,27+;;;/m1.../s1 |
InChI Key |
ZTOJICBVNLHTEQ-QTSNMJAOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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